molecular formula C14H15N3O2S B2399458 5-[(E)-(2-morpholinophenyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one CAS No. 1351283-85-6

5-[(E)-(2-morpholinophenyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one

Cat. No. B2399458
CAS RN: 1351283-85-6
M. Wt: 289.35
InChI Key: RLMCRSDIAAHIFO-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-[(E)-(2-morpholinophenyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one” is a complex organic molecule. It contains a morpholinophenyl group, which is a phenyl ring (a six-membered aromatic ring) with a morpholine substituent (a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom). This morpholinophenyl group is connected to the rest of the molecule by a double bond, forming a methylidene group .

Scientific Research Applications

Inhibitors of Biological Processes

A class of compounds including imidazo[1,2-a]pyridines, which share structural similarities with 5-[(E)-(2-morpholinophenyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one, has been investigated for their potential as inhibitors of 5-lipoxygenase (5-LO), a key enzyme in the inflammatory process and cancer progression. These studies have led to the identification of compounds with potent inhibitory effects, suggesting potential applications in treating inflammatory diseases and certain cancers (Hieke et al., 2012).

Antimicrobial and Antifungal Activities

Research on thiazolidinone and thiazolin-4-one derivatives, structurally related to this compound, has demonstrated significant antimicrobial and antifungal activities. These compounds have been tested against various bacterial and fungal strains, showing promising results as potential antimicrobial and antifungal agents (Kocabalkanli et al., 2001).

Photoredox Catalysis

Imidazole derivatives, including those with structural features similar to this compound, have been explored for their application as photoredox catalysts. These studies focus on the design and synthesis of novel push-pull molecules for potential use in photoredox catalysis, highlighting the versatility of imidazole-based compounds in facilitating redox reactions under light irradiation (Hloukov & Bure, 2017).

Synthesis and Bioactivity

The synthesis of novel compounds based on the thiazolidinone scaffold, including 5-arylidene-2-thioxoimidazolidin-4-ones, has been extensively studied for their bioactive properties. These compounds have been evaluated as inhibitors of perforin, a protein involved in immune response, showcasing the therapeutic potential of such molecules in modulating immune functions and possibly treating immune-related disorders (Spicer et al., 2013).

Luminescent Materials

Rhenium(I) tricarbonyl complexes featuring pyridine-functionalized N-heterocyclic carbene ligands, which share common structural motifs with this compound, have been synthesized and characterized for their luminescent properties. These complexes exhibit blue-green luminescence, suggesting potential applications in materials science for the development of novel luminescent materials (Li et al., 2012).

properties

IUPAC Name

(5E)-5-[(2-morpholin-4-ylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c18-13-11(15-14(20)16-13)9-10-3-1-2-4-12(10)17-5-7-19-8-6-17/h1-4,9H,5-8H2,(H2,15,16,18,20)/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMCRSDIAAHIFO-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2C=C3C(=O)NC(=S)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=CC=C2/C=C/3\C(=O)NC(=S)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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